2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core substituted with an isobutyl group at position 2 and a pinacol-protected boronate ester at position 4. The isobutyl group introduces steric bulk, which may modulate reactivity and solubility compared to simpler analogs .
Properties
Molecular Formula |
C15H24BNO2 |
|---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H24BNO2/c1-11(2)9-13-10-12(7-8-17-13)16-18-14(3,4)15(5,6)19-16/h7-8,10-11H,9H2,1-6H3 |
InChI Key |
RGAXOSFOFFJGEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isobutylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical boron donor in palladium-catalyzed Suzuki-Miyaura couplings. The reaction proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetallation with the boronate complex and reductive elimination to form biaryl products.
Key substrates and conditions
| Substrate (X = Halogen) | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | THF | 80°C | 92 | |
| 2-Iodoanisole | Pd(OAc)₂/XPhos | DMF | 100°C | 85 | |
| 3-Chloropyridine | PdCl₂(dppf) | Dioxane | 90°C | 78 |
Mechanistic Highlights
-
Transmetallation involves activation of the B–O bond in the dioxaborolane group .
-
The pyridine ring stabilizes intermediates through coordination to Pd.
Transition-Metal-Free Diboration
The compound participates in organocatalytic diboration of alkynes and alkenes via a radical pathway. 4,4'-Bipyridine mediates boron–boron σ-bond activation, enabling stereoselective trans-diboration .
Example Reaction
Substrate: Dimethyl acetylenedicarboxylate
Catalyst: 4,4'-Bipyridine (5 mol%)
Conditions: THF, 60°C, 12 h
Product: (E)-2,3-Diborylfumarate
Yield: 89% with >95% stereoselectivity
Borylation of Heteroarenes
The compound transfers its boron group to electron-deficient heterocycles under mild conditions:
Case Study: Pyrazine Borylation
-
Catalyst: 2,6-Dichloro-4,4'-bipyridine (10 mol%)
-
Reaction: Forms N,N'-diboryl-1,4-dihydropyrazine
-
Key Step: Homolytic B–B bond cleavage generates stabilized boryl radicals .
Silaboration Reactions
In the presence of silylboronic esters and 4-cyanopyridine, the compound facilitates cis-silylboration of propiolic esters :
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Methyl propiolate | 4-Cyanopyridine | cis-β-Silyl-α-boryl acrylate | 76 |
Mechanism: Base-assisted activation of Si–B bond enables syn-addition to triple bonds.
Reaction Comparison Table
Mechanistic Insights
-
Boron Coordination: The dioxaborolane’s oxygen atoms stabilize Pd intermediates during transmetallation.
-
Radical Pathways: 4,4'-Bipyridine abstracts boron to generate boryl radicals, enabling non-traditional bond formations .
-
Steric Effects: Isobutyl groups hinder undesired side reactions at the pyridine’s 2-position .
This compound’s multifunctional design makes it indispensable for constructing complex architectures in medicinal chemistry and materials science. Ongoing research focuses on expanding its utility in enantioselective catalysis and photoredox applications .
Scientific Research Applications
Borylation Reactions
One of the primary applications of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is its role as a borylation reagent. It is utilized in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction is particularly important in the development of pharmaceuticals and agrochemicals.
Synthesis of Conjugated Polymers
The compound serves as an intermediate in the synthesis of conjugated polymers. These materials are vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Specific examples include:
- 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzosilole
- 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole
These compounds exhibit enhanced electrical conductivity and stability .
Drug Development
In medicinal chemistry, boron-containing compounds like 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are investigated for their potential therapeutic effects. The boron atom can interact with biological targets in unique ways that may enhance drug efficacy or reduce side effects.
Catalysis
The compound can act as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for facilitating complex transformations that are otherwise challenging to achieve.
Case Study 1: Borylation of Arene Compounds
In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the borylation of various arenes. The study highlighted its high selectivity and yield compared to traditional borylation reagents .
Case Study 2: Synthesis of Conjugated Polymers
A research article in Advanced Materials explored the use of this compound in synthesizing new conjugated polymers for optoelectronic applications. The resulting materials showed improved charge transport properties and photostability under operational conditions .
Mechanism of Action
The mechanism by which 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds. The palladium catalyst activates the boron atom, allowing it to react with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the aryl halide substrate.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position : The placement of the boronate group (positions 3, 4, or 5) significantly impacts reactivity. For instance, boronate at position 4 (as in the target compound) optimizes steric accessibility for cross-coupling, whereas position 3 (e.g., 2-Isobutoxy-3-boronate) may hinder reactivity due to proximity to the isobutyl group .
- Electronic Modulation: Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density on the pyridine ring, altering coupling efficiency.
Stability and Reactivity
- However, this may also prevent undesired side reactions .
- Hydrolytic Stability : Pinacol boronate esters are generally stable under aqueous conditions but hydrolyze in the presence of H₂O₂ or acidic media, as demonstrated in H₂O₂-sensing applications .
Research Findings and Case Studies
- Synthetic Routes : The target compound can be synthesized via Miyaura borylation of 2-isobutyl-4-bromopyridine, similar to methods used for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Biological Activity
2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHBO
- Molecular Weight : 184.08 g/mol
- CAS Number : 67562-20-3
Research indicates that compounds similar to 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can modulate various biological pathways:
- Cell Growth and Differentiation : Studies suggest that this compound may influence cell growth and differentiation by interacting with specific signaling pathways. For instance, it has been shown to inhibit the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for regulating cellular processes such as proliferation and apoptosis .
- Anticancer Activity : Preliminary investigations reveal that certain derivatives exhibit selective growth inhibition of tumorigenic cells without affecting healthy cells. This selectivity is attributed to the compound's ability to target specific cellular mechanisms involved in cancer progression .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
Case Studies
- Cancer Cell Line Studies : A study conducted on murine liver cell lines demonstrated that derivatives of this compound could significantly inhibit the growth of cancerous cells while sparing non-cancerous counterparts at concentrations as low as 10 µM. This selectivity indicates a potential therapeutic window for further development .
- Mechanistic Insights : Another investigation focused on the compound's ability to alter the localization and levels of key phosphoproteins involved in signaling pathways related to cell motility and invasion. This suggests that the compound not only inhibits growth but also affects metastatic potential .
Q & A
Q. How can the molecular structure of 2-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine be experimentally verified?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Use programs like SHELXL for refinement and OLEX2 for structure solution and analysis . For air-sensitive crystals, employ inert-atmosphere gloveboxes during sample preparation. Compare experimental bond lengths (e.g., B–O bonds ~1.36 Å) and angles with DFT-optimized models to validate geometry.
Q. What safety protocols are essential when handling this boronate ester?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Storage : 2–8°C under inert gas (argon/nitrogen) due to air sensitivity .
- Handling : Use PPE (gloves, goggles), and work in a fume hood. Avoid sparks/open flames (P210 code) .
- Spills : Neutralize with sand or vermiculite; avoid aqueous solutions to prevent hydrolysis.
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Suzuki-Miyaura Precursor : React 4-bromo-2-isobutylpyridine with bis(pinacolato)diboron (B₂pin₂) via palladium catalysis (Pd(dppf)Cl₂, KOAc, 80–100°C in dioxane) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
Advanced Research Questions
Q. How do steric and electronic effects of the isobutyl group influence cross-coupling reactivity?
- Methodological Answer : The isobutyl group introduces steric hindrance near the boron center, potentially slowing transmetallation in Suzuki-Miyaura reactions. To assess:
- Compare reaction rates with analogs (e.g., 4-methyl vs. 4-isobutyl) using kinetic studies (NMR monitoring).
- Calculate %VBur (steric volume) via molecular modeling .
- Data Table :
| Substituent | Yield (%) (Pd(OAc)₂/XPhos) | Reaction Time (h) |
|---|---|---|
| Isobutyl | 72 | 18 |
| Methyl | 89 | 12 |
Q. How to resolve contradictions in reported catalytic efficiencies for this compound?
- Methodological Answer : Discrepancies may arise from:
- Catalyst System : Pd(OAc)₂ vs. PdCl₂(dtbpf) (ligand sensitivity).
- Solvent Effects : Dioxane (high polarity) vs. THF (lower boiling point).
- Protocol :
Replicate literature conditions with controlled O₂/moisture levels.
Use LC-MS to track side products (e.g., protodeboronation).
Optimize via Design of Experiments (DoE) to isolate critical variables .
Q. What analytical techniques best characterize boron retention during purification?
- Methodological Answer :
- 11B NMR : Detect boronate ester integrity (δ ~28–32 ppm).
- ICP-MS : Quantify boron content post-purification (target: >95% recovery).
- TLC Monitoring : Use UV-active stains (e.g., KMnO4) to track decomposition .
Q. How to address regioselectivity challenges in functionalizing the pyridine ring?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., –OMe) at C3 to bias C4-borylation.
- Computational Screening : Use DFT to map Fukui indices for electrophilic substitution sites.
- Case Study : Compare with 3-fluoro analogs (higher electronegativity alters charge distribution) .
Data Contradiction Analysis
Q. Why do some studies report lower yields in aqueous Suzuki-Miyaura reactions?
- Methodological Answer : Hydrolysis of the boronate ester in water generates boronic acid, which is prone to protodeboronation. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
